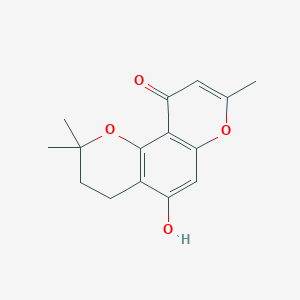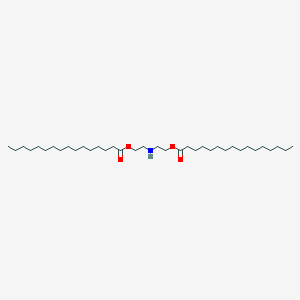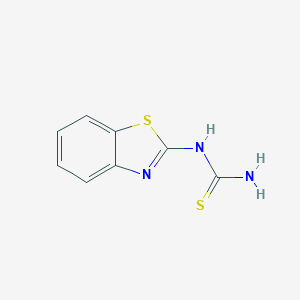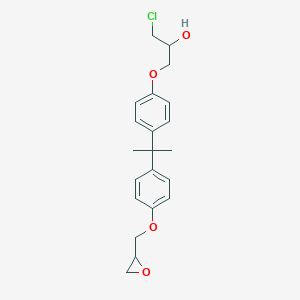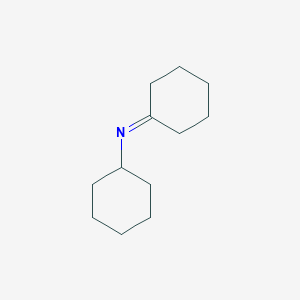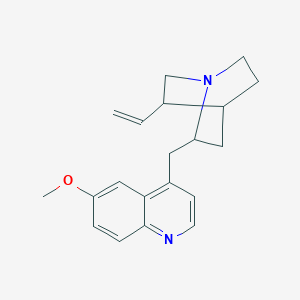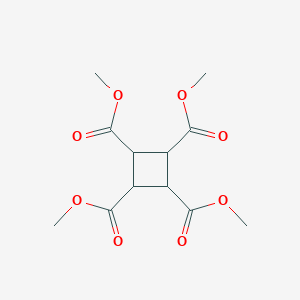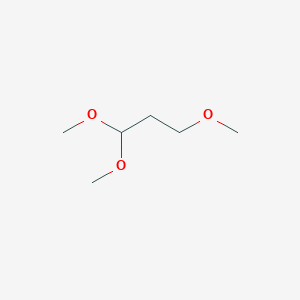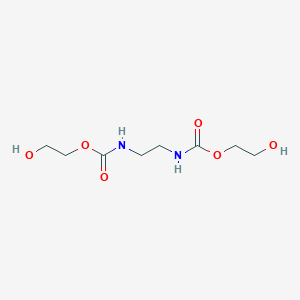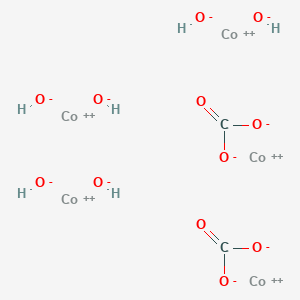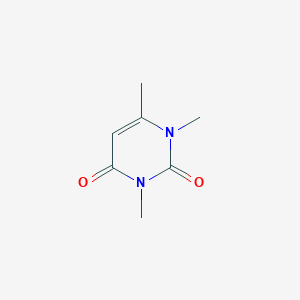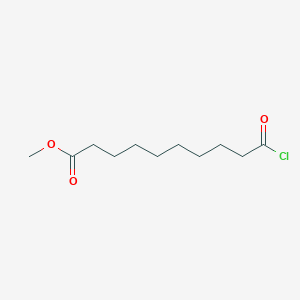
Methyl 10-chloro-10-oxodecanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to methyl 10-chloro-10-oxodecanoate involves complex chemical processes. For example, the synthesis of 10-Methylene-11-oxododecanoic acid and 9-Methylene-10-oxoundecanoic acid through Mannich bases demonstrates the intricate methods used to create structurally similar compounds (Kinoshita & Umezawa, 1962). Additionally, the stereoselective oxidation and subsequent chemical reactions to produce methyl (Z)-9,10-epoxy-13-oxo-(E)-11-octadecenoate highlight the complexity of synthesizing specific molecular structures (Hidalgo, Zamora, & Vioque, 1992).
Molecular Structure Analysis
The molecular structure of related compounds, such as DL-2-methyl-7-oxododecanoic acid, has been determined by X-ray diffraction, revealing the precise arrangement of atoms within the molecule and highlighting the bent and twisted nature of the hydrocarbon chain (O'Connell, 1968). This structural analysis is crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions and Properties
Methyl 10-chloro-10-oxodecanoate and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. For instance, allylic oxidation and nucleophilic additions to methyl 9-oxo-10-undecenoate showcase the reactivity of similar compounds and their potential for further chemical modifications (Hinkamp & Schäfer, 2015).
Physical Properties Analysis
The synthesis and characterization of polymers from methyl ω-epoxyundecanoate reveal the impact of molecular structure on the physical properties of the resulting materials, such as molecular weight, elastomeric nature, and thermal transitions (Bansleben & Vogl, 1985). These physical properties are essential for determining the applicability of such compounds in various fields.
Chemical Properties Analysis
The chemical properties of methyl 10-chloro-10-oxodecanoate derivatives, such as their reductive dehalogenation capabilities, highlight the potential of these compounds as photocatalysts in environmental applications. For example, 10-methylacridine derivatives have shown efficiency in the reductive dehalogenation of halogenated compounds, indicating the broad utility of these molecules in chemical transformations (Ishikawa & Fukuzumi, 1990).
Wissenschaftliche Forschungsanwendungen
Safety And Hazards
Methyl 10-chloro-10-oxodecanoate is classified as a combustible liquid and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 10-chloro-10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUAAZQEMFVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337722 | |
| Record name | Methyl 10-chloro-10-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-chloro-10-oxodecanoate | |
CAS RN |
14065-32-8 | |
| Record name | Methyl 10-chloro-10-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 10-chloro-10-oxodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

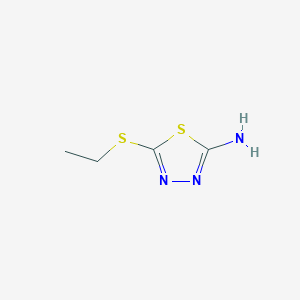
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
